![molecular formula C22H21FN2O3S B5211014 N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5211014.png)
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DFG-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFG-10 belongs to the class of N-phenylsulfonyl glycine derivatives, which have been found to possess a wide range of biological activities.
Mechanism of Action
DFG-10 exerts its biological activity through the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, DFG-10 reduces inflammation and pain.
Biochemical and Physiological Effects:
DFG-10 has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using DFG-10 in lab experiments is its potential therapeutic applications in various disease conditions. However, one limitation is the lack of clinical studies to determine its safety and efficacy in humans.
Future Directions
Future research directions for DFG-10 include the development of more efficient synthesis methods, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in various disease conditions. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.
Synthesis Methods
DFG-10 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the reaction of 3,4-dimethylbenzene, 4-fluorobenzene, and phenylsulfonyl chloride with glycine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final product.
Scientific Research Applications
DFG-10 has been found to possess potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In vitro studies have shown that DFG-10 inhibits the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-8-13-20(14-17(16)2)25(29(27,28)21-6-4-3-5-7-21)15-22(26)24-19-11-9-18(23)10-12-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYZMRXOUQUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.